molecular formula C13H15F3O5S B1588564 ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate CAS No. 88767-98-0

ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate

Cat. No.: B1588564
CAS No.: 88767-98-0
M. Wt: 340.32 g/mol
InChI Key: UDJNHUAEPSYCRU-LLVKDONJSA-N
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Mechanism of Action

Target of Action

Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate is a compound that primarily targets carbon-centered radical intermediates . These intermediates play a crucial role in various biochemical reactions, serving as a bridge in the transfer of electrons during these processes.

Mode of Action

The interaction of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate with its targets involves the introduction of a trifluoromethyl group into the carbon-centered radical intermediates . This process, known as trifluoromethylation, results in the formation of a new compound with altered properties.

Biochemical Pathways

The introduction of the trifluoromethyl group by Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate affects various biochemical pathways. It primarily influences the pathways involving carbon-centered radical intermediates . The downstream effects include the alteration of the chemical and metabolic stability of the compounds involved in these pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate significantly impact its bioavailability. The trifluoromethyl group in the compound enhances its lipophilicity, which can improve absorption and distribution within the body . .

Result of Action

The molecular and cellular effects of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate’s action primarily involve the alteration of the properties of the target compounds. The introduction of the trifluoromethyl group can enhance the effect of these compounds in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Action Environment

The action, efficacy, and stability of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate can be influenced by various environmental factors. For instance, the process of photoredox catalysis, which is involved in the compound’s mode of action, can be performed under visible light irradiation and operationally simple conditions at room temperature . Therefore, factors such as light exposure and temperature can potentially affect the compound’s action.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfonyl derivatives .

Scientific Research Applications

Organic Synthesis

Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate is primarily utilized as a building block in the synthesis of complex organic molecules. Its trifluoromethyl group is particularly valuable for introducing unique properties into synthesized compounds, such as increased lipophilicity and metabolic stability .

Pharmaceutical Development

The compound has been investigated for its potential therapeutic properties. Its ability to modify biological activity through the introduction of the trifluoromethyl group makes it a candidate for drug development. For example, it has been used in the synthesis of derivatives that exhibit enhanced pharmacological effects compared to their parent compounds.

Research has shown that this compound interacts with carbon-centered radical intermediates in biochemical pathways. This interaction can influence various biological processes, making it a subject of interest in pharmacology and biochemistry .

Case Study 1: Synthesis of Enalapril-d3 Hydrochloride

In a study focusing on the synthesis of Enalapril-d3 Hydrochloride, this compound was identified as a crucial intermediate. The synthesis involved several steps where the trifluoromethyl group played a key role in enhancing the yield and purity of the final product .

Case Study 2: Photoredox Catalysis

Another study explored the use of this compound in photoredox catalysis. Under visible light irradiation, the compound facilitated the generation of trifluoromethyl radicals, which were then used to synthesize various organic compounds with high efficiency .

Biological Activity

Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H15F3O5S
  • Molecular Weight : 340.31 g/mol
  • CAS Number : 88767-98-0

This compound features a trifluoromethylsulfonyl group, which is significant in various chemical applications, especially in pharmaceuticals and agrochemicals .

This compound primarily targets carbon-centered radical intermediates. The introduction of the trifluoromethyl group enhances the compound's lipophilicity, which can improve absorption and distribution within biological systems .

Biochemical Pathways

The compound influences several biochemical pathways by altering the properties of target compounds. The trifluoromethyl group enhances chemical stability, metabolic stability, and binding selectivity .

Pharmacological Applications

This compound is noted for its role as an intermediate in synthesizing Enalapril-d3 Hydrochloride, an antihypertensive agent that functions as an angiotensin-converting enzyme (ACE) inhibitor . This association highlights its relevance in treating hypertension and related cardiovascular conditions.

Case Studies and Experimental Data

  • Inhibition Studies : Research indicates that compounds with similar structures exhibit significant inhibition of various enzymes involved in metabolic pathways. For instance, studies on ABHD inhibitors suggest that modifications to the phenyl group can enhance potency against specific hydrolases .
  • Toxicity Assessments : While specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity to organisms such as E. coli and Daphnia magna, indicating the need for further studies on environmental safety and biological interactions .

Comparative Analysis of Related Compounds

Compound NameTarget ActivityMechanismReference
Enalapril-d3 HydrochlorideACE InhibitionAlters angiotensin II levels
ABHD InhibitorsEnzyme InhibitionTargets serine hydrolases
Ionic LiquidsAntimicrobial ActivityDisrupts bacterial membranes

Properties

IUPAC Name

ethyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJNHUAEPSYCRU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446233
Record name Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88767-98-0
Record name Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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